The compound is used for crosslinking between primary amines in proteins and other molecules . This can alter the solubility, stability, and biological activity of these molecules, enabling targeted delivery and biological imaging .
Bis-PEG9-NHS ester is a PEG-based PROTAC linker used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
It’s a cleavable ADC linker used in the synthesis of ADCs . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
By introducing Bis-PEG9-NHS ester into biomolecules, scientists can achieve precise labeling of oligonucleotides and further investigate their functions and mechanisms of action in living organisms .
Bis-PEG9-NHS ester can be used to construct bioconjugates and biosensors . The NHS ester groups at either end of the PEG9 spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . This allows for the creation of bioconjugates with precise control over the positioning and orientation of the conjugated molecules .
Bis-PEG9-NHS ester is often used to improve the solubility of drugs . By introducing PEG chains into drug molecules, their water solubility can be significantly improved, which can enhance their bioavailability and therapeutic efficacy .
Bis-PEG9-NHS ester can be used to functionalize surfaces . By introducing PEG chains onto the surface of materials, their biocompatibility can be improved, which is particularly useful in the development of medical devices and implants .
Bis-PEG9-NHS ester is often used in the preparation of bioactive molecule conjugates . By introducing it into bioactive molecules, their water solubility, stability, and biological activity can be altered, enabling the regulation of processes such as targeted delivery and biological imaging .
Bis-Polyethylene Glycol 9-N-Hydroxysuccinimide Ester, commonly referred to as Bis-PEG9-NHS ester, is a bifunctional crosslinker that features two N-hydroxysuccinimide (NHS) ester groups attached to a polyethylene glycol (PEG) chain. This compound is characterized by its ability to react with primary amines, facilitating the formation of stable amide bonds. The PEG component enhances solubility and biocompatibility, making it particularly useful in biological applications.
Bis(NHS)PEG9 itself does not have a specific mechanism of action within biological systems. Its primary function is to act as a bridge between biomolecules. The attached biomolecules determine the specific mechanism at play. For example, Bis(NHS)PEG9 can be used to link an antibody to a cytotoxic drug, creating an antibody-drug conjugate (ADC) that targets cancer cells [].
While Bis(NHS)PEG9 is generally considered safe for research purposes, some potential hazards exist:
The primary reaction involving Bis-PEG9-NHS ester occurs with primary amines, such as those found at the N-termini of proteins or in lysine residues. The reaction proceeds as follows:
Bis-PEG9-NHS ester exhibits significant utility in bioconjugation processes, allowing for the modification of proteins and peptides without denaturing them. This compound is often employed in:
The synthesis of Bis-PEG9-NHS ester typically involves:
Bis-PEG9-NHS ester finds applications in various fields:
Studies involving Bis-PEG9-NHS ester often focus on its interaction with different biomolecules:
Several compounds exhibit similarities to Bis-PEG9-NHS ester, primarily in their reactive functionalities or structural characteristics. These include:
Compound Name | Structure Type | Unique Features |
---|---|---|
Sulfo-N-Hydroxysuccinimide Ester | Sulfonated NHS Ester | Increased water solubility; cannot permeate membranes |
Imidoester Crosslinkers | Imidoester | Rapid reaction with amines but shorter half-life |
NHS Ester (Mono-functional) | Monofunctional NHS Ester | Reacts with a single amine; less versatile |
Bis-PEG9-NHS ester is unique due to its bifunctionality, allowing simultaneous reactions with multiple amines, thus facilitating complex bioconjugation strategies. Its PEG backbone provides enhanced solubility and biocompatibility compared to traditional NHS esters, making it particularly advantageous for biological applications.
Bis-PEG9-NHS ester is a homobifunctional crosslinking reagent characterized by its polyethylene glycol (PEG) spacer arm connecting two N-hydroxysuccinimide (NHS) ester reactive groups [1] [2]. The molecular formula of this compound is C₃₀H₄₈N₂O₁₇, with a defined molecular weight of 708.7 g/mol [3] [4]. The structure features a medium-length discrete PEG chain that provides a hydrophilic spacer between the two reactive NHS ester groups, making it particularly valuable for biological applications [5].
The chemical structure of Bis-PEG9-NHS ester consists of a linear PEG chain with nine ethylene glycol units, terminated at both ends with NHS ester groups [6] [7]. These NHS ester groups are highly reactive toward primary amines, forming stable amide bonds under physiological conditions [8]. Unlike conventional PEG reagents that often contain heterogeneous mixtures of different chain lengths, Bis-PEG9-NHS ester is a homogeneous compound with a defined molecular weight and spacer arm length of 35.7 Å [9] [10].
Bis-PEG9-NHS ester is known by several systematic and alternative names in scientific literature and commercial catalogs [3] [8]. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19,22,25,28-nonaoxahentriacontane-1,31-dioate, which precisely describes its chemical structure [6] [8].
The compound is also commonly referred to by several alternative names in research and commercial contexts, including:
Name | Type |
---|---|
Bis-PEG9-NHS ester | Common Name |
Bis(NHS)PEG9 | Alternative Name |
Di(N-succinimidyl) 4,7,10,13,16,19,22,25,28-Nonaoxahentriacontanedioate | Systematic Name |
Bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19,22,25,28-nonaoxahentriacontane-1,31-dioate | IUPAC Name |
4,7,10,13,16,19,22,25,28-Nonaoxahentriacontanedioic Acid Di(N-succinimidyl) Ester | Chemical Name |
NHS-PEG9-NHS | Abbreviated Name |
Bis-dPEG®9-NHS Ester | Trade Name |
These various nomenclatures reflect the compound's structure, with emphasis on different aspects such as the PEG chain length, the NHS ester reactive groups, or the overall molecular arrangement [3] [6] [8].
Bis-PEG9-NHS ester exhibits distinct physical and chemical properties that make it suitable for various applications in bioconjugation and crosslinking [2] [7]. At room temperature (20°C), it exists as a viscous liquid, ranging in color from colorless to light orange or yellow [10] [11]. The compound's PEG spacer significantly enhances its solubility in aqueous media compared to non-PEG crosslinkers, although it remains most soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM) [12] [20].
The key physical and chemical properties of Bis-PEG9-NHS ester are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₃₀H₄₈N₂O₁₇ |
Molecular Weight | 708.7 g/mol |
CAS Number | 1008402-79-6 |
Physical State (20°C) | Viscous liquid |
Color | Colorless to Light orange to Yellow |
Solubility - DMSO | Soluble |
Solubility - DMF | Soluble |
Solubility - DCM | Soluble |
Solubility - Water | Limited (enhanced by PEG spacer) |
Storage Temperature | -20°C |
Spacer Arm Length | 35.7 Å |
Net Mass Addition | 478.34 g/mol |
Purity | 95-98% |
pH Range for Reaction | 7.2-9.0 |
Boiling Point (Predicted) | 737.0±70.0 °C |
Density (Predicted) | 1.31±0.1 g/cm³ |
Hazard Classification | H315, H319, H335 (Warning) |
The NHS ester groups in Bis-PEG9-NHS ester react specifically with primary amines (-NH₂) at pH 7.2-9.0 to form stable amide bonds, making it highly effective for protein conjugation and crosslinking applications [13] [14]. This reaction results in the release of N-hydroxysuccinimide as a byproduct [15]. The compound's PEG spacer not only improves its solubility but also reduces the tendency of conjugates to aggregate during storage and decreases immunogenic responses to the spacer itself [16] [17].
Bis-PEG9-NHS ester belongs to a family of PEG-based crosslinkers that vary in their PEG chain length and consequently in their spacer arm length [25] [26]. These structural differences significantly impact their physical properties, solubility, and applications in bioconjugation and protein crosslinking [17] [27].
A comparative analysis of Bis-PEG9-NHS ester with similar PEG-based crosslinkers reveals distinct advantages and limitations based on their structural characteristics [25] [28]. The following table presents a comprehensive comparison of Bis-PEG9-NHS ester with related compounds:
Property | Bis-PEG1-NHS ester | Bis-PEG5-NHS ester | Bis-PEG9-NHS ester | Bis-PEG13-NHS ester | DSS/BS3 (non-PEG) |
---|---|---|---|---|---|
Molecular Weight (g/mol) | 356.3 | 532.5 | 708.7 | 884.9 | 368.4 |
Spacer Arm Length (Å) | 8.0 | 21.7 | 35.7 | 49.8 | 11.4 |
PEG Units | 1 | 5 | 9 | 13 | 0 |
Reactive Groups | NHS ester (both ends) | NHS ester (both ends) | NHS ester (both ends) | NHS ester (both ends) | NHS ester (both ends) |
Water Solubility | Limited | Good | Excellent | Excellent | Poor (DSS)/Good (BS3) |
Membrane Permeability | No | No | No | No | Yes (DSS)/No (BS3) |
Hydrolysis Half-life (pH 7.4, 4°C) | ~4-5 hours | ~4-5 hours | ~4-5 hours | ~4-5 hours | ~4-5 hours |
Hydrolysis Half-life (pH 8.6, 4°C) | ~10 minutes | ~10 minutes | ~10 minutes | ~10 minutes | ~10 minutes |
Protein Crosslinking Efficiency | Short distance | Medium distance | Long distance | Very long distance | Short distance |
Storage Stability | Moderate | Good | Good | Good | Moderate |
Applications | Short-distance protein crosslinking | Medium-distance protein crosslinking | Long-distance protein crosslinking, ADC synthesis | Very long-distance protein crosslinking | Short-distance protein crosslinking |
Research has shown that the PEG spacer in Bis-PEG9-NHS ester provides several advantages over non-PEG crosslinkers like DSS (disuccinimidyl suberate) or BS3 (bis(sulfosuccinimidyl)suberate) [17] [19]. The PEG chain enhances water solubility, reduces aggregation of conjugated proteins, and decreases immunogenic responses [16] [27]. Additionally, the longer spacer arm length (35.7 Å) of Bis-PEG9-NHS ester allows it to capture protein interactions over greater distances compared to shorter crosslinkers [17] [28].
Studies comparing different PEG-based crosslinkers have demonstrated that Bis-PEG9-NHS ester offers an optimal balance between spacer length and reactivity for many bioconjugation applications [17] [27]. While shorter crosslinkers like Bis-PEG1-NHS ester are limited to capturing interactions between closely positioned functional groups, and longer ones like Bis-PEG13-NHS ester may introduce excessive flexibility, Bis-PEG9-NHS ester provides sufficient reach while maintaining reasonable structural constraints [26] [28].
Bis-PEG9-NHS ester is synthesized through the activation of nonaethylene glycol diacid using N-hydroxysuccinimide ester chemistry. Multiple synthetic approaches have been developed to produce this compound with high purity and yield [1] [2] [3] [4].
Primary Synthetic Route: Dicyclohexylcarbodiimide-Mediated Coupling
The most established synthetic pathway involves the dicyclohexylcarbodiimide (DCC)-mediated coupling reaction between nonaethylene glycol diacid and N-hydroxysuccinimide [3] [4]. This method proceeds through the formation of an O-acylisourea intermediate, which subsequently reacts with NHS to form the stable activated ester [5]. The reaction is typically performed in anhydrous organic solvents such as dichloromethane, dimethylformamide, or tetrahydrofuran under an inert atmosphere [6] [7].
Alternative Coupling Methodologies
The EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling method provides milder reaction conditions compared to DCC, particularly advantageous for moisture-sensitive substrates [8] [9]. The water-soluble nature of EDC facilitates product purification, as the urea byproduct can be readily removed through aqueous extraction [5] [10].
Recent developments include the triphenylphosphine/iodine methodology, which eliminates carbodiimide-derived impurities entirely [8] [11]. This approach involves the in situ activation of carboxylic acids using triphenylphosphine and iodine in the presence of triethylamine, followed by NHS ester formation [11].
Column Chromatography
Silica gel column chromatography represents the primary purification method for Bis-PEG9-NHS ester [12] [13]. The optimal mobile phase consists of chloroform:methanol (10:1) with optional addition of triethylamine (1%) for compounds containing free amino groups or formic acid (1-2%) for carboxyl-containing impurities [13]. NHS esters demonstrate sufficient stability on silica gel to permit chromatographic purification without significant decomposition [12].
High-Performance Liquid Chromatography
Reverse-phase HPLC provides superior resolution for analytical and semi-preparative purification of NHS esters [14] [15]. The separation utilizes C18 stationary phases with water:acetonitrile gradient elution [14]. Detection is typically accomplished through UV absorption at 220 nm, although the NHS moiety lacks strong chromophores [14].
Size Exclusion Chromatography
Size exclusion chromatography effectively separates Bis-PEG9-NHS ester from low molecular weight impurities and unreacted starting materials [16] [17]. This technique is particularly valuable for removing buffer salts and small molecule contaminants while maintaining the integrity of the PEG NHS ester [16].
Specialized Purification Methods
Hydrophilic interaction chromatography (HILIC) has emerged as a powerful technique for NHS ester purification and analysis [18] [19]. This method provides excellent separation of hydrophilic compounds and enables sensitive detection of NHS degradation products [18]. The technique achieves detection limits of approximately 1 mg/L for NHS compounds [18].
Mass Spectrometry
High-resolution mass spectrometry confirms the molecular weight and provides structural verification of Bis-PEG9-NHS ester [20] [21] [22]. The exact mass of 708.2953 Da serves as a definitive identification parameter [21]. Electrospray ionization mass spectrometry (ESI-MS) is preferred due to the compound's ionic nature and thermal sensitivity [22].
Nuclear Magnetic Resonance Spectroscopy
¹H NMR spectroscopy provides comprehensive structural characterization of Bis-PEG9-NHS ester [23] [24] [25]. The PEG backbone exhibits characteristic resonances at 3.6-3.8 ppm corresponding to the -OCH₂CH₂O- repeating units [24] [25]. NHS protons appear as singlets at 2.8-2.9 ppm representing the succinimide ring methylene groups [25].
¹³C NMR analysis reveals distinct carbon environments within the molecule [26] [27] [28]. Carbonyl carbons resonate in the 170-185 ppm region, characteristic of ester functionalities [27]. PEG ether carbons appear at 60-75 ppm, while NHS ring carbons are observed at 25-30 ppm [27] [29].
Infrared Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy enables functional group identification and PEG content determination [30]. The characteristic PEG C-O-C stretching vibration at 1089 cm⁻¹ serves as an analytical marker for PEG content quantification [30]. NHS ester carbonyls exhibit strong absorption bands in the 1740-1780 cm⁻¹ region [30].
Ultraviolet Spectroscopy
UV spectroscopy at 260-280 nm provides a rapid method for assessing NHS ester reactivity [31]. The NHS moiety exhibits strong absorption at 260 nm with a molar extinction coefficient of 9,700 M⁻¹cm⁻¹ [31]. This property enables quantitative determination of active NHS groups through controlled hydrolysis studies [31].
Chemical Purity Assessment
Chemical purity determination employs reverse-phase HPLC with UV detection at 220 nm [32] [33]. Typical specifications require ≥95% purity, with many commercial preparations achieving 97-100% purity [1] [34] [35]. The method provides reliable quantification of the target compound while identifying potential impurities [32].
Moisture Content Analysis
Water content determination is critical due to the moisture sensitivity of NHS esters [31] [36]. Karl Fischer titration provides accurate quantification of trace water, with specifications typically requiring <0.5% moisture content [37]. Proper desiccated storage at -20°C maintains product stability for extended periods [31].
Reactivity Testing
NHS ester reactivity assessment utilizes UV spectroscopy to monitor active ester content [31]. The method involves controlled base hydrolysis followed by measurement of released NHS at 260 nm [31]. Active NHS content should exceed 90% for optimal performance in bioconjugation applications [31].
Storage Stability Evaluation
Long-term stability studies employ HPLC analysis to monitor degradation products over time [37] [38]. NHS esters demonstrate excellent stability when stored desiccated at -20°C, maintaining >95% purity for months under proper conditions [38]. Temperature cycling and moisture exposure accelerate hydrolytic degradation [36].
Molecular Weight Verification
Mass spectrometry provides definitive molecular weight confirmation [20] [21]. The monodisperse nature of synthetic PEG derivatives ensures consistent molecular weight, unlike polydisperse PEG preparations [39]. NMR integration ratios additionally confirm the expected molecular structure [24] [25].
Proton NMR Characterization
¹H NMR analysis of Bis-PEG9-NHS ester reveals characteristic spectral features that confirm structural integrity [23] [24]. The dominant signal at 3.6-3.8 ppm corresponds to the 36 protons of the PEG backbone (-OCH₂CH₂O-)₉, appearing as a sharp singlet due to the repetitive nature of ethylene glycol units [24] [25]. The NHS functionality generates a distinctive singlet at 2.8-2.9 ppm, representing the eight protons of the two succinimide rings [25].
Integration ratios provide quantitative verification of the molecular structure, with the PEG:NHS proton ratio of 36:8 (4.5:1) serving as a critical quality parameter [24] [25]. Solvent selection significantly influences spectral quality, with deuterated chloroform or DMSO-d₆ providing optimal resolution [25].
Carbon-13 NMR Analysis
¹³C NMR spectroscopy offers detailed structural elucidation of the carbon framework [26] [27] [28]. The ester carbonyl carbons appear as distinct signals in the 170-185 ppm region, characteristic of activated ester functionalities [27]. PEG ether carbons resonate at 60-75 ppm, while the terminal ester-linked carbons appear slightly downfield due to the electron-withdrawing effect of the carbonyl groups [27].
NHS ring carbons exhibit signals at 25-30 ppm, corresponding to the succinimide methylene carbons [27] [29]. The symmetrical nature of the molecule results in simplified spectra, with equivalent carbon atoms producing single resonances [29].
Quantitative NMR Applications
Quantitative ¹³C NMR analysis enables precise determination of structural ratios and purity assessment [28]. Integration of carbonyl signals relative to PEG carbons provides verification of the expected 2:9 stoichiometry [28]. Short relaxation delays (2 seconds) allow rapid acquisition while maintaining quantitative accuracy [28].
Advanced NMR Techniques
Two-dimensional NMR experiments, including HSQC and COSY, provide additional structural confirmation [23] [40]. These techniques are particularly valuable for resolving overlapping signals and confirming connectivity patterns within the molecule [23]. ¹⁵N-edited experiments can be employed when studying NHS ester derivatives containing isotopic labels [23] [40].
[Molecular Properties Table]
Property | Value |
---|---|
Molecular Formula | C₃₀H₄₈N₂O₁₇ |
Molecular Weight (g/mol) | 708.71 |
Exact Mass | 708.2953 |
CAS Number | 1008402-79-6 |
Chemical Name (IUPAC) | bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19,22,25,28-nonaoxahentriacontane-1,31-dioate |
Storage Temperature | -20°C |
Physical Form | Viscous liquid or solid |
Color | Colorless to light orange/yellow |
Spacer Arm Length | 35.7 Å |
Purity Range | 95-100% |
[Analytical Characterization Methods Table]
Analytical Method | Application | Detection Range/Sensitivity |
---|---|---|
High Performance Liquid Chromatography (HPLC) | Purity determination, separation, stability testing | 1-100 mg/L (NHS detection) |
Mass Spectrometry (MS) | Molecular weight confirmation, structural analysis | High sensitivity for exact mass |
Nuclear Magnetic Resonance (¹H NMR) | Structure confirmation, purity assessment | Standard NMR sensitivity |
Nuclear Magnetic Resonance (¹³C NMR) | Carbon environment analysis, structure elucidation | Standard NMR sensitivity |
Infrared Spectroscopy (FTIR) | Functional group identification, PEG content analysis | PEG COC peak at 1089 cm⁻¹ |
Thin Layer Chromatography (TLC) | Rapid purity screening, reaction monitoring | Visual detection |
Hydrophilic Interaction Chromatography (HILIC) | NHS/NHS ester quantification and separation | ~1 mg/L detection limit |
UV Spectroscopy | NHS ester reactivity testing (260-280 nm) | ε = 9700 M⁻¹cm⁻¹ at 260 nm |
[Quality Control Parameters Table]
Parameter | Specification | Test Method |
---|---|---|
Chemical Purity (HPLC) | ≥95.0% (typically 95-100%) | RP-HPLC with UV detection |
Water Content (Karl Fischer) | <0.5% (moisture sensitive) | Karl Fischer titration |
NHS Ester Reactivity | >90% reactive NHS groups | UV spectroscopy after base hydrolysis |
Storage Stability | Stable for months at -20°C under dry conditions | HPLC analysis over time |
Molecular Weight Distribution | Monodisperse (single molecular weight) | Mass spectrometry/NMR |
Residual Solvent Content | Minimal organic solvent residues | Gas chromatography |
pH (if applicable) | Not applicable (non-aqueous) | N/A |
Appearance/Color | Colorless to light yellow | Visual inspection |
[Synthetic Routes Table]
Route | Reagents | Solvent System | Yield Range | Advantages |
---|---|---|---|---|
Route 1: Direct DCC/NHS Coupling | PEG9-diacid + NHS + DCC + organic base | DCM, DMF, or THF | 70-90% | Well-established, reliable |
Route 2: EDC/NHS Coupling | PEG9-diacid + NHS + EDC·HCl + organic base | DCM, DMF, or acetonitrile | 75-95% | Milder conditions, water-soluble EDC |
Route 3: Triphenylphosphine/Iodine Method | PEG9-diacid + NHS + Ph₃P + I₂ + TEA | DCM or THF | 65-85% | No carbodiimide byproducts |
Route 4: Carbodiimide-Free Method | PEG9-diacid + NHS + Alternative activating agents | Various organic solvents | Variable | Specialized applications |
[NMR Spectroscopic Characterization Table]
NMR Type | Chemical Shift (ppm) | Multiplicity/Pattern | Assignment |
---|---|---|---|
¹H NMR | Multiple regions | Complex multiplets | Overall structure confirmation |
¹³C NMR | 0-220 | Multiple singlets | Carbon framework analysis |
¹H NMR (PEG chain) | 3.6-3.8 | Singlet (s) | -OCH₂CH₂O- PEG backbone |
¹H NMR (NHS groups) | 2.8-2.9 | Singlet (s) | NHS -CH₂CH₂- protons |
¹³C NMR (Carbonyl) | 170-185 | Singlet | C=O ester carbons |
¹³C NMR (PEG carbons) | 60-75 | Singlet | PEG ether carbons |
¹³C NMR (NHS carbons) | 25-30 | Singlet | NHS ring carbons |